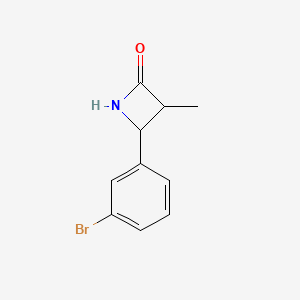![molecular formula C33H35NO3 B13338819 (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a spiro[indene-piperidine] moiety, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro[indene-piperidine] core: This step involves the cyclization of an indene derivative with a piperidine derivative under specific conditions.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the hex-4-ynoic acid moiety: This step involves the coupling of the benzylated spiro[indene-piperidine] intermediate with a suitable alkyne derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反応の分析
Types of Reactions
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The spiro[indene-piperidine] moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid: can be compared with other spiro[indene-piperidine] derivatives, which may have similar structural features but different functional groups.
Other spiro compounds: Compounds with different spiro cores but similar functional groups can also be considered for comparison.
Uniqueness
The uniqueness of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid lies in its specific combination of the spiro[indene-piperidine] core with the benzyl and hex-4-ynoic acid moieties
特性
分子式 |
C33H35NO3 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
(3S)-3-[4-[[4-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H35NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-15,29H,16-24H2,1H3,(H,35,36)/t29-/m0/s1 |
InChIキー |
WKVVLTUTCPYXBP-LJAQVGFWSA-N |
異性体SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
正規SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


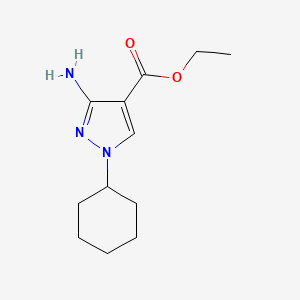
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
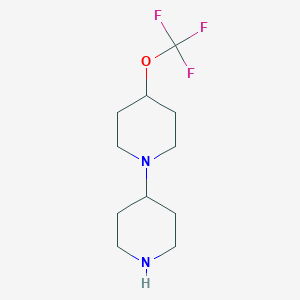
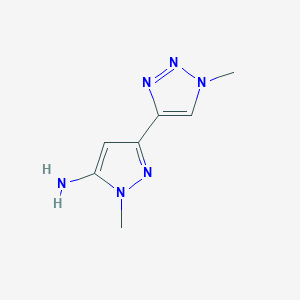
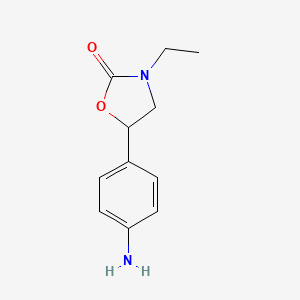
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13338776.png)
![1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13338777.png)

![(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13338788.png)
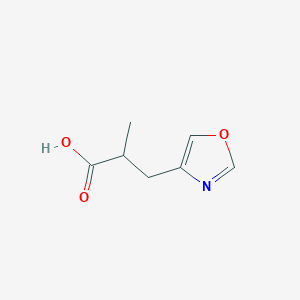
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
